Firibastat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung der Bildung und Spaltung von Disulfidbrücken verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation der Aminopeptidase-A-Aktivität im Gehirn.
Medizin: Als therapeutisches Mittel zur Behandlung von Bluthochdruck entwickelt, insbesondere bei Patienten mit einem niedrigen Renin- und hohem Vasopressin-Profil
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Antihypertensiva.
Wirkmechanismus
Firibastat übt seine Wirkung aus, indem es das Enzym Aminopeptidase A im Gehirn hemmt. Diese Hemmung verhindert die Umwandlung von Angiotensin II zu Angiotensin III, was zu einer Senkung des Blutdrucks führt. Die aktiven EC33-Moleküle, die aus this compound freigesetzt werden, passieren die Blut-Hirn-Schranke und hemmen selektiv Aminopeptidase A, wodurch das Renin-Angiotensin-System moduliert wird .
Wirkmechanismus
Target of Action
Firibastat, also known as QGC-001, primarily targets the brain renin-angiotensin system (RAS) . Specifically, it inhibits brain aminopeptidase A (APA) , which is involved in the conversion of angiotensin-II into angiotensin-III .
Mode of Action
This compound acts as a prodrug that selectively and specifically inhibits the conversion of brain angiotensin-II into angiotensin-III . This inhibition is achieved by targeting APA, thereby reducing the production of angiotensin-III .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the brain renin-angiotensin system (RAS) . By inhibiting APA, this compound prevents the conversion of angiotensin-II to angiotensin-III . This action disrupts the normal functioning of the RAS, leading to a decrease in vasopressin release and sympathetic nerve activity .
Pharmacokinetics
In terms of pharmacokinetics, this compound is orally active and can cross the gastrointestinal and blood-brain barriers . The peak plasma concentrations of this compound increase in a dose-dependent manner, with the median durations to reach the peak plasma concentrations of this compound and its active metabolite EC33 being 1.5 and 3 hours, respectively .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a significant reduction in blood pressure . This is achieved through the simultaneous effect on the arteries, heart, and kidney . Clinical trials have demonstrated the effectiveness and safety of this compound in treating mild hypertension as well as resistant hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the patient’s position and relaxation state can impact the measurement of blood pressure . Furthermore, the prevalence of resistant hypertension, which this compound is designed to treat, is estimated to be around 13.7% , indicating a significant need for this medication in the current healthcare environment.
Biochemische Analyse
Biochemical Properties
Firibastat is an orally active prodrug of the specific and selective aminopeptidase A (APA) inhibitor, EC33 . It selectively and specifically inhibits the conversion of brain angiotensin-II into angiotensin-III . This unique action mechanism allows this compound to interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .
Cellular Effects
This compound has demonstrated significant anti-hypertensive efficacy in patients at high cardiovascular risk whose hypertension is generally difficult to treat . It has been shown to lower systolic automated office blood pressure (AOBP) by 9.5 mm Hg and diastolic AOBP by 4.2 mm Hg .
Molecular Mechanism
This compound is a prodrug that delivers in the brain the EC33 product, a selective and specific inhibitor of Aminopeptidase A . This prevents the production of Angiotensin III in the brain . As a result, this compound can interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .
Temporal Effects in Laboratory Settings
Several preclinical studies and two clinical studies have been conducted using this compound to assess its pharmacokinetic, pharmacodynamic, safety, and tolerance parameters in animals and humans . The Phase IIa clinical trials for high blood pressure were completed in April 2016, and the company presented positive results in June 2017 .
Dosage Effects in Animal Models
The effects of this compound have been studied in hypertensive rats . It has been found to decrease blood pressure in these animal models . Specific dosage effects in animal models are not mentioned in the available resources.
Metabolic Pathways
This compound is involved in the renin-angiotensin system in the brain . It inhibits the conversion of brain angiotensin-II into angiotensin-III , thus interfering with this metabolic pathway.
Transport and Distribution
This compound is an orally active prodrug . It is designed to cross the gastrointestinal and blood-brain barriers, enter the brain, and generate two active molecules of EC33 which inhibit brain APA activity .
Subcellular Localization
As this compound is designed to act in the brain, it is likely to be localized in brain cells . Specific subcellular localization information is not mentioned in the available resources.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Firibastat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Disulfidbrücken beinhalten. Das Vorläufermolekül, EC33, ist ein spezifischer und selektiver Inhibitor der Aminopeptidase A. Die Synthese umfasst die Kupplung von zwei EC33-Molekülen über eine Disulfidbrücke, um this compound zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst die großtechnische Synthese des Vorläufers EC33, gefolgt von der Bildung des Disulfid-verknüpften Dimers. Der Prozess erfordert eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird mit Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Firibastat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Disulfidbrücke in this compound kann oxidiert werden, um Sulfonsäuren zu bilden.
Reduktion: Die Disulfidbrücke kann reduziert werden, um die aktiven EC33-Moleküle freizusetzen.
Substitution: Die Aminogruppen in this compound können an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Dithiothreitol oder Tris(2-carboxyethyl)phosphin.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride.
Hauptprodukte
Oxidation: Sulfonsäuren.
Reduktion: EC33-Moleküle.
Substitution: Verschiedene substituierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Firibastat ist unter den Antihypertensiva aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, die Aminopeptidase A im Gehirn anzusprechen, einzigartig. Ähnliche Verbindungen umfassen:
Captopril: Ein Angiotensin-Converting-Enzym-Hemmer.
Losartan: Ein Angiotensin-II-Rezeptor-Antagonist.
Aliskiren: Ein direkter Renin-Hemmer.
This compound unterscheidet sich von diesen Verbindungen in seiner Fähigkeit, die Aminopeptidase A speziell im Gehirn zu hemmen, was einen neuartigen therapeutischen Ansatz für Patienten mit resistentem Bluthochdruck bietet .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPXZXVKLGEMGP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648927-86-0 | |
Record name | Firibastat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QGC-001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aminobutane sulfonate disulfure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIRIBASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.